![molecular formula C18H23N3O3S B2670041 2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097895-51-5](/img/structure/B2670041.png)
2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring through an ether bond. The compound also contains a cyclohexanesulfonyl group attached to the pyrrolidine ring. This structure imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core and the pyrrolidine ring. The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound. The pyrrolidine ring is often prepared via cyclization reactions involving suitable precursors.
The key step in the synthesis is the formation of the ether bond between the quinoxaline core and the pyrrolidine ring This is usually achieved through nucleophilic substitution reactions, where the hydroxyl group of the pyrrolidine ring reacts with a suitable leaving group on the quinoxaline core under basic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoxaline core and the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline and pyrrolidine derivatives.
Scientific Research Applications
2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyclohexanesulfonyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline can be compared with other similar compounds, such as:
Quinoxaline derivatives: These compounds share the quinoxaline core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different substituents, affecting their pharmacological profiles.
Cyclohexanesulfonyl derivatives: These compounds contain the cyclohexanesulfonyl group but differ in their core structures, influencing their reactivity and applications.
Properties
IUPAC Name |
2-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c22-25(23,15-6-2-1-3-7-15)21-11-10-14(13-21)24-18-12-19-16-8-4-5-9-17(16)20-18/h4-5,8-9,12,14-15H,1-3,6-7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXDMOVLIIKOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
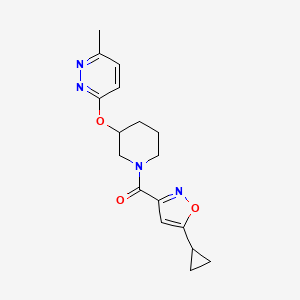
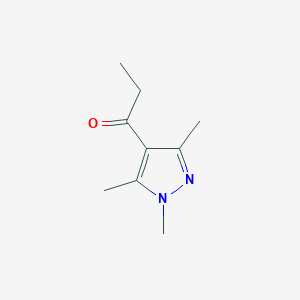
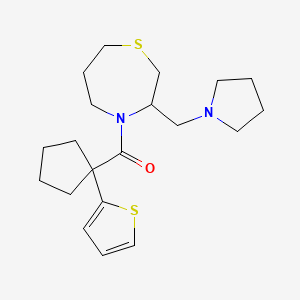
![[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol](/img/structure/B2669966.png)



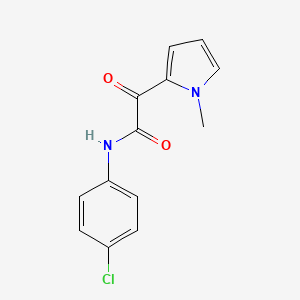
![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669971.png)
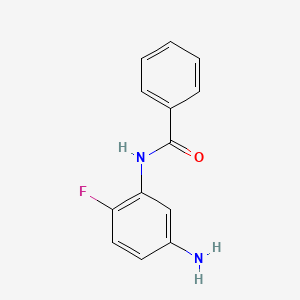


![(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2669978.png)
![N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2669981.png)
